1-[6-Chloro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide
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Overview
Description
“3-Chloro-4-methylbenzenesulfonyl chloride” is a chemical compound with the molecular formula C7H6Cl2O2S . It has an average mass of 225.092 Da and a monoisotopic mass of 223.946548 Da .
Synthesis Analysis
This compound can be prepared from 4-methylbenzenesulfonyl chloride via chlorination . It may be used in the synthesis of 2-chloro 4-methylsulfonamide benzylamine .Molecular Structure Analysis
The molecular structure of “3-Chloro-4-methylbenzenesulfonyl chloride” consists of a benzene ring with a methyl group and a sulfonyl chloride group attached to it .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds related to 1-[6-Chloro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide involves complex chemical processes that yield various derivatives with potential biological activities. For instance, the synthesis of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides demonstrated positive inotropic activity, suggesting potential for further pharmacological exploration (Ji-Yong Liu et al., 2009). Additionally, novel synthesis routes have been developed for piperidines and related compounds, highlighting the chemical versatility and the importance of stereo-structure in determining the biological activity of these derivatives (T. G. Back & K. Nakajima, 2000).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal properties of quinoline derivatives. For example, novel fluoroquinolone derivatives, including those with a piperidine moiety, have been synthesized and evaluated for their antimicrobial and antifungal activities, showing promising results against various pathogens (S. Srinivasan et al., 2010). This suggests the potential application of this compound and its derivatives in developing new antimicrobial agents.
Potential Antipsychotic and Anticancer Activities
Research into heterocyclic carboxamides has explored their use as potential antipsychotic agents, with studies demonstrating the importance of heterocyclic analogs in binding to dopamine and serotonin receptors, suggesting therapeutic potential for psychiatric conditions (M. H. Norman et al., 1996). Furthermore, carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and tested for cytotoxic activity against various cancer cell lines, indicating their potential application in cancer therapy (L. Deady et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
1-[6-chloro-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S/c1-14-2-5-17(6-3-14)30(28,29)20-13-25-19-7-4-16(23)12-18(19)21(20)26-10-8-15(9-11-26)22(24)27/h2-7,12-13,15H,8-11H2,1H3,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAGEKSZMILCDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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